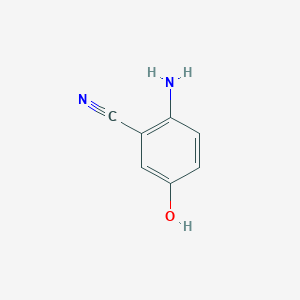

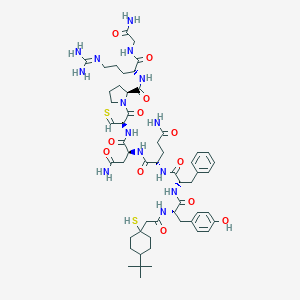

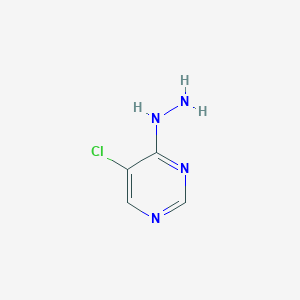

5-Chloro-4-hydrazinylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrogen-containing derivatives of pyrimidine compounds, such as 5-Chloro-4-hydrazinylpyrimidine, often involves the reaction of chlorinated or hydrazinylated pyrimidine derivatives with amines or carbonyl compounds. Techniques such as IR spectroscopy and mass spectrometry confirm their structures (Sedova, Shkurko, & Nekhoroshev, 2002). Additionally, reactions with hydrazine derivatives can lead to various substituted pyrimidine compounds, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Machoń & Długosz, 1976).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 5-Chloro-4-hydrazinylpyrimidine, is often studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These techniques provide insights into the vibrational and electronic properties of the compounds, as well as their geometric parameters, which are crucial for understanding their chemical reactivity and potential applications (Aayisha et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, leading to a wide range of heterocyclic compounds. For example, hydrazinolysis reactions of pyrimidine derivatives yield triazoles and other nitrogen-rich heterocycles, showcasing the reactivity of the hydrazine group in pyrimidine chemistry (Dickinson & Jacobsen, 1975).

Physical Properties Analysis

The physical properties of 5-Chloro-4-hydrazinylpyrimidine and related compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. X-ray crystallography, for instance, helps elucidate the crystalline structures of these compounds, providing valuable information on their stability, molecular packing, and intermolecular interactions (Vasconcelos et al., 2006).

Applications De Recherche Scientifique

Overview

While specific studies directly addressing 5-Chloro-4-hydrazinylpyrimidine are not readily available, insights can be drawn from research on closely related compounds and their applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. The scientific interest in pyrimidine derivatives, such as 5-Chloro-4-hydrazinylpyrimidine, largely stems from their potential as therapeutic agents and their roles in drug development processes.

Medicinal Chemistry and Drug Synthesis

Pyrimidine derivatives, including compounds similar to 5-Chloro-4-hydrazinylpyrimidine, are fundamental in medicinal chemistry due to their wide range of biological activities. For instance, the review by Parmar, Vala, and Patel (2023) highlights the significance of the pyranopyrimidine core in medicinal and pharmaceutical industries. This core is pivotal for its synthetic applications and bioavailability, demonstrating the compound's relevance in drug discovery and development processes (Parmar, Vala, & Patel, 2023).

Anticancer Research

A significant area of application for pyrimidine derivatives relates to anticancer research. Compounds like S-1, which is a prodrug of 5-fluorouracil (5-FU) containing a pyrimidine derivative component, have been extensively studied for their efficacy in treating various cancers. For example, studies on S-1 demonstrate its effectiveness against colorectal and gastric cancers, highlighting the therapeutic potential of pyrimidine derivatives in oncology. S-1's development aimed at improving therapeutic efficacy and tolerability, indicating the broader relevance of pyrimidine derivatives in enhancing cancer treatment options (Miyamoto, Sakamoto, Yoshida, & Baba, 2014); (Maehara, 2003).

Pharmacogenetics and Personalized Medicine

The role of pharmacogenetics in determining the efficacy and toxicity of fluoropyrimidines, such as capecitabine and 5-FU, underscores the importance of understanding individual genetic variations in drug metabolism. Research in this area can lead to more personalized and effective treatments, minimizing adverse effects and optimizing therapeutic outcomes. The study of genetic determinants related to the metabolism of fluoropyrimidines and their prodrugs is crucial for personalized medicine, indicating the potential for compounds like 5-Chloro-4-hydrazinylpyrimidine to contribute to tailored cancer therapies (Gmeiner, 2006).

Propriétés

IUPAC Name |

(5-chloropyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOCESQYFAIUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-hydrazinylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.